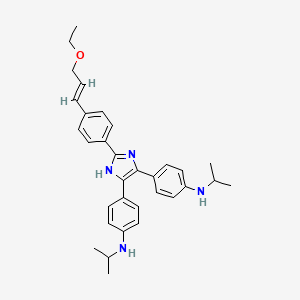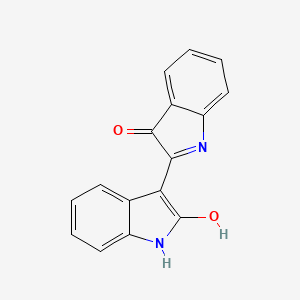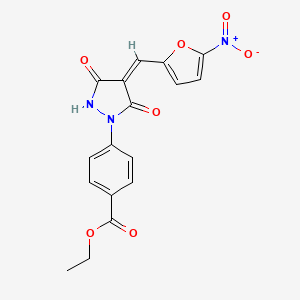
Pyr-41
描述
科学研究应用
Pyr-41 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound is used as a tool compound to study the ubiquitination process and its role in protein regulation.
Biology: It is employed in cell biology to investigate the effects of ubiquitination on cellular processes such as cell cycle regulation, apoptosis, and signal transduction.
Medicine: this compound has shown potential as an anti-cancer agent due to its ability to inhibit the degradation of tumor suppressor proteins like p53.
Industry: this compound is used in the development of new therapeutic agents and as a reference compound in drug discovery and development.
作用机制
Target of Action
Pyr-41 is a cell-permeable irreversible inhibitor of the ubiquitin-activating enzyme E1 . This enzyme plays a central role in the ubiquitin-proteasome system, which is involved in the degradation of proteins within cells . By inhibiting E1, this compound can block all functions of ubiquitylation .
Mode of Action
This compound interacts with its target, the ubiquitin-activating enzyme E1, by irreversibly inhibiting its activity . This inhibition blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities . In addition to blocking ubiquitylation, this compound has also been reported to increase sumoylation in cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inhibiting the ubiquitin-activating enzyme E1, this compound blocks the ubiquitination of proteins, which is a key step in their degradation . This can affect various downstream effects, such as the regulation of protein levels within cells . For example, this compound has been shown to inhibit the degradation of p53, a tumor suppressor .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein degradation and an increase in sumoylation . One significant effect is the inhibition of the degradation of p53, a tumor suppressor . This can lead to an increase in the levels of p53 within cells, which can have various effects depending on the cellular context .
生化分析
Biochemical Properties
Pyr-41 plays a crucial role in biochemical reactions by inhibiting the ubiquitin-activating enzyme E1 . This interaction with the enzyme E1 is selective and does not significantly affect the E2 and E3 enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits ubiquitination and proteasomal degradation, which influences cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the ubiquitin-activating enzyme E1 . By inhibiting this enzyme, this compound prevents the downstream ubiquitylation and proteasomal degradation of proteins . It also induces p53-mediated apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound increases the sumoylation of proteins in addition to blocking ubiquitylation .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein degradation, where it interacts with the ubiquitin-activating enzyme E1 . The inhibition of this enzyme by this compound affects the metabolic flux and metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyr-41 involves the condensation of 4-{(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoic acid with ethanol to form the ethyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: Pyr-41 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrofuran and pyrazolidinone moieties . It can also participate in reduction reactions, particularly the nitro group, which can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as amines and thiols under mild conditions to form substituted derivatives.
Reduction Reactions: The nitro group in this compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.
相似化合物的比较
Pyr-41 is unique in its ability to irreversibly inhibit ubiquitin-activating enzyme E1, distinguishing it from other ubiquitination inhibitors . Similar compounds include:
PYR-9: Another ubiquitin-activating enzyme E1 inhibitor but with different structural features and potency.
MLN4924: An inhibitor of NEDD8-activating enzyme, which is involved in a similar ubiquitination-like process called neddylation.
MG132: A proteasome inhibitor that prevents the degradation of ubiquitinated proteins but does not inhibit the ubiquitination process itself.
This compound’s specificity for ubiquitin-activating enzyme E1 and its irreversible mode of action make it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGIPZKQJGFSGQ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416554 | |
| Record name | PYR-41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418805-02-4 | |
| Record name | PYR-41 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PYR-41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 418805-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYR-41 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT54RAN9JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


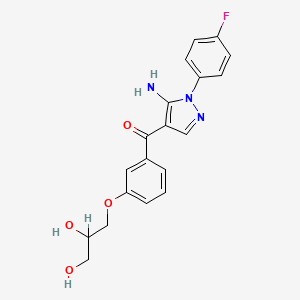

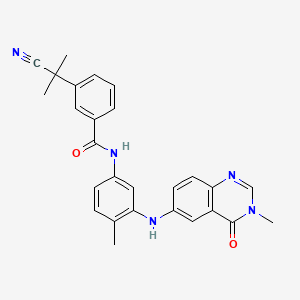
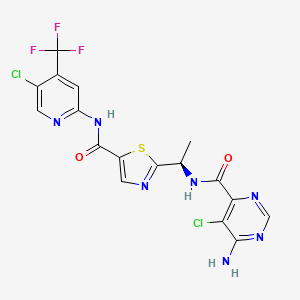
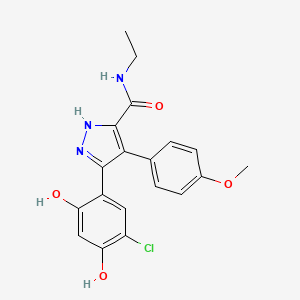
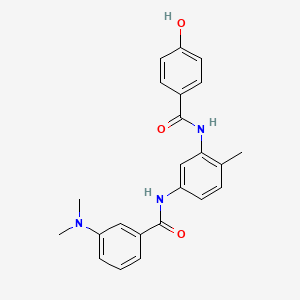
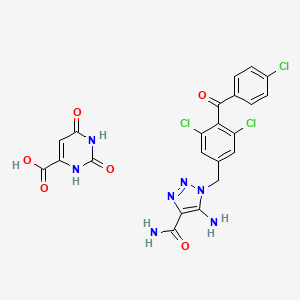
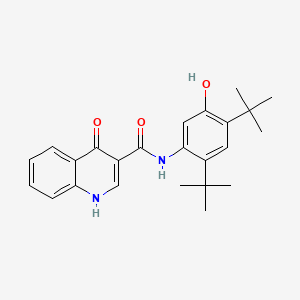

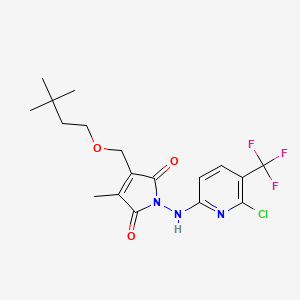
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)
